molecular formula C11H14O4 B14175934 {[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde CAS No. 881181-57-3

{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde

Cat. No.: B14175934
CAS No.: 881181-57-3
M. Wt: 210.23 g/mol
InChI Key: UHXRMTUQFMXRPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde is a complex organic compound with a unique structure that includes a methoxyethyl group, a cyclohexa-2,5-dien-1-yl ring, and an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexa-2,5-dien-1-yl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the methoxyethyl group: This step often involves an alkylation reaction using a suitable methoxyethyl halide.

    Oxidation to form the oxo group: This can be done using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Attachment of the acetaldehyde moiety: This final step may involve a formylation reaction using reagents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, PCC, DMP.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of {[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. Additionally, it may interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    {[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetone: Similar structure but with an acetone moiety instead of acetaldehyde.

    {[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}ethanol: Similar structure but with an ethanol moiety instead of acetaldehyde.

Uniqueness

{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

881181-57-3

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxyacetaldehyde

InChI

InChI=1S/C11H14O4/c1-14-8-6-11(15-9-7-12)4-2-10(13)3-5-11/h2-5,7H,6,8-9H2,1H3

InChI Key

UHXRMTUQFMXRPI-UHFFFAOYSA-N

Canonical SMILES

COCCC1(C=CC(=O)C=C1)OCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.